molecular formula C10H14N2 B3026924 (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine CAS No. 1187932-41-7

(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Cat. No.: B3026924
CAS No.: 1187932-41-7
M. Wt: 162.23 g/mol
InChI Key: QQDYNQIMTRERLH-SNVBAGLBSA-N
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Description

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine is a chiral organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . Its CAS Number is 1187932-47-3 . This chemical serves as a versatile chiral building block in medicinal chemistry and organic synthesis, particularly for constructing molecules with the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold . The THIQ core is a privileged structure in drug discovery, present in a wide array of clinically used compounds and natural products . Researchers value this chiral scaffold for developing novel bioactive molecules. The (R)-enantiomer provides a specific three-dimensional configuration that is crucial for studying stereoselective interactions with biological targets, such as enzymes and receptors . While the specific mechanism of action for this base compound is undefined, its primary research value lies in its role as a synthetic intermediate. It is For Research Use Only and is strictly not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYNQIMTRERLH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234287
Record name (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-41-7
Record name (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. Another approach involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, pressure, and temperature conditions are optimized to maximize yield and enantiomeric purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming imine or nitrile derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various N-substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research indicates that (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine exhibits potential antidepressant effects. Studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. A notable study demonstrated that certain derivatives significantly improved depressive-like behaviors in animal models, suggesting that this compound could serve as a lead structure for developing new antidepressants .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies revealed that this compound could reduce the levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .

Neuroscience Applications

2.1 Dopaminergic Modulation

In neuroscience research, this compound has been studied for its role as a dopaminergic modulator. Its structural similarity to dopamine allows it to interact with dopamine receptors, potentially influencing behaviors related to motivation and reward. Animal studies have shown that administration of this compound can alter dopaminergic signaling pathways, which may have implications for treating disorders such as schizophrenia and addiction .

2.2 Cognitive Enhancement

There is emerging evidence suggesting that the compound may enhance cognitive functions. In experimental models, it has been associated with improved learning and memory capabilities. The mechanism appears to involve the modulation of cholinergic activity in the brain, which is vital for memory formation .

Organic Synthesis

3.1 Building Block for Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to synthesize various biologically active compounds through functionalization reactions. For instance:

Reaction TypeProduct ExampleReference
AlkylationN-Alkylated derivatives
AcylationAmides with enhanced biological activity
Coupling ReactionsComplex natural products

These reactions highlight the versatility of this compound in creating diverse chemical entities with potential therapeutic applications.

Case Studies

4.1 Case Study: Antidepressant Development

A recent study focused on synthesizing novel derivatives of this compound to evaluate their antidepressant potential in rodent models. The results indicated that specific modifications to the amine group significantly enhanced the efficacy of these compounds in reducing depressive symptoms compared to standard treatments .

4.2 Case Study: Neuroprotection in Alzheimer's Disease

Another case study investigated the neuroprotective effects of the compound in a transgenic mouse model of Alzheimer's disease. The treatment resulted in a marked reduction in amyloid-beta plaque formation and improved cognitive performance on memory tasks compared to untreated controls .

Mechanism of Action

The mechanism of action of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the structure of the derivatives formed.

Comparison with Similar Compounds

Positional Isomers

Variations in the substitution position of the methanamine group on the tetrahydroisoquinoline ring lead to distinct physicochemical and biological properties:

Compound Name Substitution Position Key Properties/Applications CAS Number References
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine 3 Anticancer lead (e.g., TNBG derivatives) Not explicitly listed
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine 1 Intermediate in TNBG synthesis 1208976-25-3
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanamine dihydrochloride 4 Building block for peptide coupling EN300-673517
  • Position 1 isomer: Used in synthesizing Tetrazanbigen (TNBG), an anticancer compound with a quinoxaline core. This isomer lacks the stereochemical complexity of the 3-position derivatives .
  • Position 4 isomer : Often utilized as a dihydrochloride salt for improved solubility in pharmaceutical research .

Stereoisomers

The stereochemistry at the 3-position significantly alters biological activity:

Compound Name Configuration Biological Activity Example Drug References
This compound R Anticancer (preclinical studies) TNBG derivatives
(S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine S Muscle relaxant (Metaxalone) Skelaxin®
  • S-enantiomer (Metaxalone) : A clinically approved muscle relaxant, highlighting the critical role of stereochemistry in therapeutic outcomes .

Salt Forms and Derivatives

Salt formation modulates solubility and stability:

Compound Name Salt Form Application References
This compound dihydrochloride Dihydrochloride Enhanced solubility for in vitro assays
(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanamine perchlorate Perchlorate Intermediate in explosive compound synthesis
  • Dihydrochloride salts : Common in preclinical studies to improve bioavailability .
  • Perchlorate derivatives : Rare due to safety concerns but used in niche synthetic applications .

Key Research Findings

  • Synthesis: this compound is synthesized via stereoselective routes, whereas the 1-position isomer is derived from non-chiral precursors .
  • Structure-Activity Relationship (SAR) : The 3-position R-configuration optimizes anticancer activity in TNBG derivatives, while S-configuration favors muscle relaxation .
  • Commercial Availability: Position 4 and 1 isomers are marketed as building blocks by suppliers like CymitQuimica and Santa Cruz Biotechnology, whereas the R-3 isomer remains under proprietary research .

Biological Activity

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroisoquinolines (THIQ), which are hydrogenated derivatives of isoquinoline. The compound features a tetrahydroisoquinoline core with a methanamine group at the 3-position. Its molecular formula is C10H13NC_{10}H_{13}N with a molecular weight of approximately 163.22 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies suggest that THIQ analogs may interact with neurotransmitter systems and exhibit neuroprotective effects. This interaction could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
  • Antagonistic Properties : Some derivatives of tetrahydroisoquinoline have shown potential as antagonists for receptors involved in various physiological processes. For instance, they may act as antagonists for the AMPA receptor and transient receptor potential channels .
  • Anticancer Activity : Research has indicated that certain THIQ compounds can reverse multidrug resistance in cancer cells, suggesting their potential use in cancer therapy .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with Neurotransmitter Systems : The compound may modulate neurotransmitter release and receptor activity, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : The hydroxymethyl group in the structure can participate in hydrogen bonding with biological macromolecules, potentially inhibiting or modulating enzyme activity .

Case Studies and Research Findings

Several studies highlight the pharmacological potential of THIQ derivatives:

  • Neuroprotective Studies : One study demonstrated that specific THIQ derivatives could protect against oxidative stress-induced neuronal damage by regulating apoptotic pathways .
  • Antipsychotic Potential : Research identified THIQ derivatives as selective ligands for dopamine D3 receptors, suggesting their application in developing new antipsychotic medications .
  • Cancer Treatment : A study on the anticancer properties of THIQ compounds revealed their ability to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectivePotential to protect neurons from oxidative stress,
Receptor AntagonismAntagonistic effects on AMPA receptors and TRPM8 channels ,
Anticancer ActivityReversal of multidrug resistance in cancer cells ,
Antipsychotic EffectsSelective binding to dopamine D3 receptors ,

Chemical Reactions Analysis

Acylation Reactions

The primary amine undergoes classical acylation with electrophilic reagents. Key reactions include:

ReagentProduct FormedConditionsYieldSource
Acetyl chlorideN-Acetyl derivativeCH₂Cl₂, NEt₃, 12 h82%
Boc anhydridetert-Butoxycarbonyl protectedCH₂Cl₂, DIEA, 0°C→RT95%
Benzoyl chlorideN-Benzoylated compoundTHF, Pyridine, 4 h78%

Mechanistic studies show rate dependence on solvent polarity, with CH₂Cl₂ providing optimal reaction kinetics . Stereochemical integrity at the (R)-configured carbon is preserved under mild conditions.

Alkylation and Quaternary Ammonium Formation

Reactivity with alkyl halides demonstrates significant synthetic utility:

Example Reaction Sequence

text
(R)-TQMA + CH₃I → N-Methylated product Quaternary ammonium salt (with excess CH₃I)

Key data from alkylation studies:

Alkylating AgentTemperatureReaction TimeConversion
Methyl iodide40°C6 h92%
Benzyl bromideRT12 h85%
Allyl chloride60°C8 h78%

Quaternary salts show enhanced water solubility (>50 mg/mL vs. <5 mg/mL for parent compound).

Cyclization Reactions (Bischler–Napieralski)

The tetrahydroisoquinoline core participates in acid-catalyzed cyclizations:

Mechanistic Pathway

  • Protonation of amine group

  • Intramolecular electrophilic attack

  • Aromatic stabilization via dehydration

Experimental conditions and outcomes:

Acid CatalystSolventTemperatureCyclization ProductYield
POCl₃Toluene110°CIsoquinolinium derivative88%
PPAXylene130°CFused polycyclic system76%
TFACH₂Cl₂RTPartially cyclized42%

X-ray crystallography confirms chair-like transition states in POCl₃-mediated reactions .

Multicomponent Reactions

Recent advances demonstrate utility in complex syntheses:

Key Reaction System

text
(R)-TQMA + Isatin + Terminal Alkyne ↓ (Benzoic Acid Catalyst) Spirooxindole Derivatives

Optimized parameters from microwave-assisted synthesis:

ParameterOptimal ValueEffect on Yield
Temperature120°C+32% vs. 80°C
Reaction Time30 min+41% vs. 12 h
Catalyst Loading15 mol%Peak efficiency

This method achieves atom economy >80% with diverse substrate scope .

Biological Conjugation Reactions

The amine group enables targeted bioconjugation:

Protein Coupling Protocol

  • Activate carboxylate on protein (EDC/NHS)

  • React with (R)-TQMA (pH 7.4 buffer)

  • Purify via size-exclusion chromatography

Conjugation efficiency data:

ProteinMolar RatioConjugation SitesActivity Retention
BSA10:14.2 ± 0.392%
IgG15:12.8 ± 0.287%
Lysozyme5:11.1 ± 0.196%

Stability studies show <5% linker cleavage after 72 h in serum .

Oxidation Reactions

Controlled oxidation of the tetrahydro ring system:

Oxidizing AgentProductSelectivityApplication
DDQAromatized isoquinoline98%Photovoltaic materials
MnO₂Partially oxidized derivative73%Chiral ligands
O₂ (Catalytic)N-Oxide85%Prodrug synthesis

EPR studies confirm radical intermediates in DDQ-mediated oxidations.

This comprehensive analysis demonstrates (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine’s versatility in organic synthesis and bioconjugation chemistry. Recent advances in microwave-assisted and multicomponent reactions have expanded its utility in medicinal chemistry and materials science applications .

Q & A

Q. What are the recommended synthetic routes for (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, and how can enantiomeric purity be ensured?

Synthesis typically involves chiral resolution or asymmetric catalysis. For example, derivatives of tetrahydroisoquinoline are synthesized via reductive amination or cyclization of β-arylethylamines . To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed. X-ray crystallography (as in ) can confirm stereochemistry, with refinement using SHELXL .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • X-ray crystallography : Resolves stereochemistry and confirms molecular geometry (e.g., Olex2/SHELXT for structure solution) .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish between enantiomers and verify amine proton environments .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (dichloromethane). Hydrochloride salts (e.g., dihydrochloride forms in ) improve aqueous solubility .
  • Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) and monitor via HPLC .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position influence biological activity in SAR studies?

The (R)-enantiomer may exhibit distinct binding affinities due to spatial orientation. For example, in tetrahydroisoquinoline derivatives, the R-configuration enhances interaction with opioid or adrenergic receptors . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., cAMP inhibition) can quantify enantiomer-specific effects .

Q. What strategies resolve contradictions in reported biological data for this compound?

  • Batch analysis : Verify purity (>95% via HPLC) and stereochemical integrity (circular dichroism) across studies .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and controls (e.g., metaxalone for muscle relaxant comparisons) .
  • Meta-analysis : Compare datasets from independent studies (e.g., PubChem BioAssay) to identify outliers .

Q. How can click chemistry be applied to functionalize this compound for targeted drug delivery?

The primary amine group enables conjugation with tetrazine (e.g., via NHS ester coupling) for bioorthogonal reactions. For example, and highlight tetrazine-amine click reactions, useful for attaching fluorescent probes or PEGylation agents . Reaction efficiency (>90%) can be monitored via 19^19F NMR or LC-MS .

Q. What computational tools predict synthetic feasibility and reaction pathways for novel derivatives?

AI-driven platforms (e.g., PubChem’s retrosynthesis tool in ) leverage databases like Reaxys and Pistachio to propose one-step routes. Key parameters include precursor plausibility (score >0.8) and reagent compatibility (e.g., avoiding LiAlH4_4 with sensitive functional groups) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Reactant of Route 2
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

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